Asparenomycin
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Overview
Description
Asparenomycin is a carbapenem antibiotic produced by the bacterium Streptomyces tokunonensis and Streptomyces argenteolus. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. This compound is characterized by its unique carbapenem structure, which includes a hydroxyisopropylidene group on the β-lactam ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the critical enzymes involved in its biosynthesis is TokK, a cobalamin-dependent radical S-adenosylmethionine enzyme that installs the C6 isopropyl chain . The synthetic route typically involves the use of radical SAM enzymes for methyl transfer reactions, which are essential for constructing the diverse C6 alkyl substituents found in carbapenem antibiotics .
Industrial Production Methods: Industrial production of asparenomycin involves fermentation processes using Streptomyces species. The fermentation conditions are optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Asparenomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions include modified carbapenem derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against resistant bacterial strains .
Scientific Research Applications
Asparenomycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the biosynthesis of carbapenem antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms. In medicine, this compound is explored for its potential use in treating bacterial infections, especially those caused by resistant strains. In industry, it is used in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
Asparenomycin exerts its antibacterial effects by inhibiting bacterial cell wall biosynthesis. It binds to penicillin-binding proteins (PBPs) and prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria . The molecular targets of this compound include various PBPs, and its action involves disrupting the normal functioning of these proteins .
Comparison with Similar Compounds
Asparenomycin is unique among carbapenem antibiotics due to its hydroxyisopropylidene group on the β-lactam ring. Similar compounds include thienamycin, which has an ethyl chain at the C6 position, and MM 4550, which also possesses diverse C6 side chains . The distinct structural features of this compound contribute to its unique antibacterial properties and make it a valuable compound for research and therapeutic applications .
List of Similar Compounds:- Thienamycin
- MM 4550
- Northienamycin
- Carpetimycins
Properties
CAS No. |
76466-24-5 |
---|---|
Molecular Formula |
C14H16N2O6S |
Molecular Weight |
340.35 g/mol |
IUPAC Name |
(5R,6E)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23-/m1/s1 |
InChI Key |
KJQZKTFSANMFQJ-LUFSYTLSSA-N |
Isomeric SMILES |
C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)[S@](=O)/C=C/NC(=O)C)/CO |
SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |
Canonical SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |
Synonyms |
asparenomycin asparenomycin A asparenomycin B asparenomycin C |
Origin of Product |
United States |
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